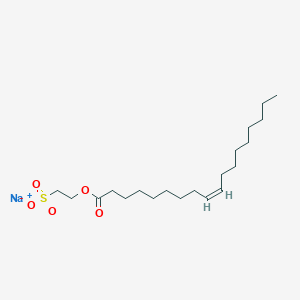
2-Sulfoethyl oleate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfoethyl oleate sodium salt (SEOS) is a sulfonated derivative of oleic acid, which is a monounsaturated fatty acid commonly found in vegetable and animal fats. SEOS is an anionic surfactant that is widely used in various industrial applications, including detergents, emulsifiers, and wetting agents. In recent years, SEOS has gained attention in the scientific community due to its potential biological activities, including anti-inflammatory, anti-cancer, and anti-obesity effects.
Mécanisme D'action
The mechanism of action of 2-Sulfoethyl oleate sodium salt is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-Sulfoethyl oleate sodium salt has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 2-Sulfoethyl oleate sodium salt has also been shown to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates lipid metabolism and adipogenesis.
Effets Biochimiques Et Physiologiques
2-Sulfoethyl oleate sodium salt has been shown to have various biochemical and physiological effects. In vitro and in vivo studies have shown that 2-Sulfoethyl oleate sodium salt exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 2-Sulfoethyl oleate sodium salt has also been shown to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. In addition, 2-Sulfoethyl oleate sodium salt has been shown to have anti-obesity effects by inhibiting adipogenesis (the formation of fat cells) and reducing body weight gain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-Sulfoethyl oleate sodium salt has several advantages for lab experiments, including its low toxicity and biocompatibility. However, 2-Sulfoethyl oleate sodium salt can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments. In addition, 2-Sulfoethyl oleate sodium salt can interact with other compounds in biological systems, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for 2-Sulfoethyl oleate sodium salt research. One area of interest is the development of 2-Sulfoethyl oleate sodium salt-based drug delivery systems for the targeted delivery of drugs to specific tissues or cells. Another area of interest is the use of 2-Sulfoethyl oleate sodium salt as a biomaterial for tissue engineering, particularly for the regeneration of bone and cartilage. Finally, further studies are needed to elucidate the mechanism of action of 2-Sulfoethyl oleate sodium salt and to determine its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, 2-Sulfoethyl oleate sodium salt is a sulfonated derivative of oleic acid that has gained attention in the scientific community due to its potential biological activities. 2-Sulfoethyl oleate sodium salt exhibits anti-inflammatory, anti-cancer, and anti-obesity effects and has been investigated for its potential use as a drug delivery system and as a biomaterial for tissue engineering. Further studies are needed to fully understand the mechanism of action of 2-Sulfoethyl oleate sodium salt and to determine its potential therapeutic applications in various diseases.
Méthodes De Synthèse
2-Sulfoethyl oleate sodium salt can be synthesized through the sulfonation of oleic acid with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The chemical structure of 2-Sulfoethyl oleate sodium salt is shown below:
Applications De Recherche Scientifique
2-Sulfoethyl oleate sodium salt has been studied extensively for its potential biological activities. In vitro and in vivo studies have shown that 2-Sulfoethyl oleate sodium salt exhibits anti-inflammatory, anti-cancer, and anti-obesity effects. 2-Sulfoethyl oleate sodium salt has also been investigated for its potential use as a drug delivery system and as a biomaterial for tissue engineering.
Propriétés
Numéro CAS |
142-15-4 |
|---|---|
Nom du produit |
2-Sulfoethyl oleate sodium salt |
Formule moléculaire |
C20H37NaO5S |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
sodium;2-[(Z)-octadec-9-enoyl]oxyethanesulfonate |
InChI |
InChI=1S/C20H38O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)25-18-19-26(22,23)24;/h9-10H,2-8,11-19H2,1H3,(H,22,23,24);/q;+1/p-1/b10-9-; |
Clé InChI |
MCFLGJDKSROECH-KVVVOXFISA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
142-15-4 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



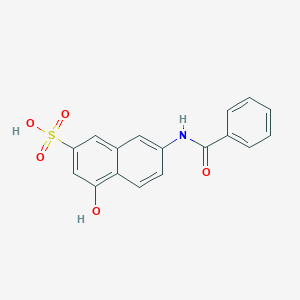
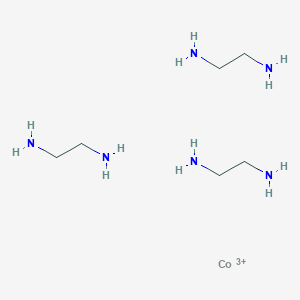
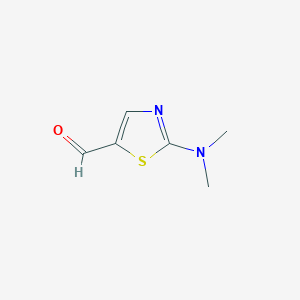
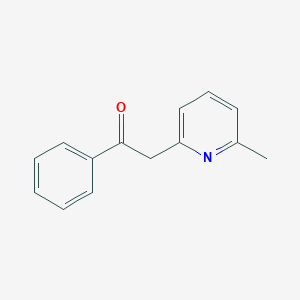
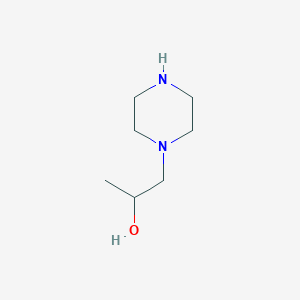
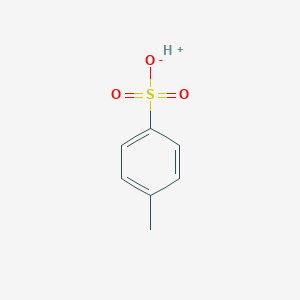
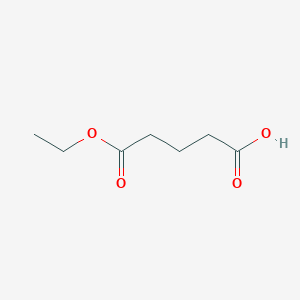
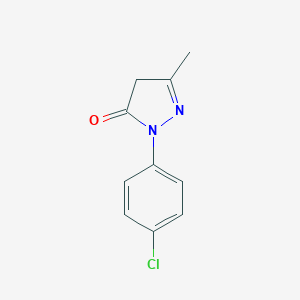
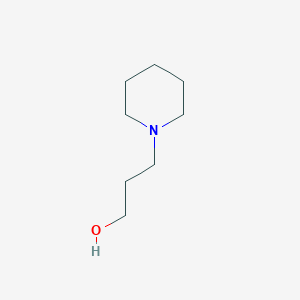
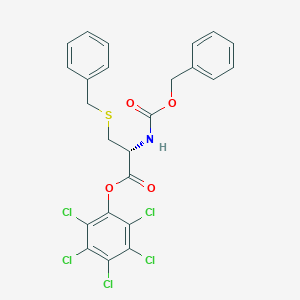

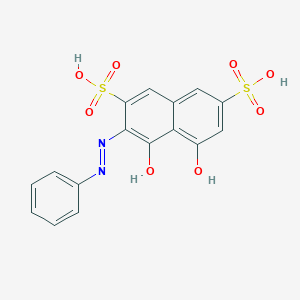
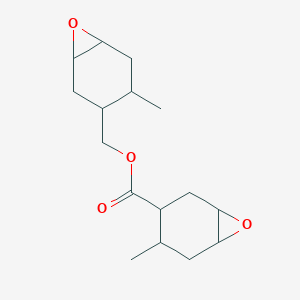
![9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B86032.png)